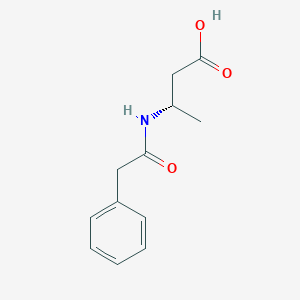
(3S)-3-(2-Phenylacetamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(2-Phenylacetamido)butanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylacetamido group attached to the butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(2-Phenylacetamido)butanoic acid typically involves the reaction of phenylacetic acid with an appropriate amine to form the phenylacetamido group. This is followed by the introduction of the butanoic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions: (3S)-3-(2-Phenylacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (3S)-3-(2-Phenylacetamido)butanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biology, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It may be used in research to understand protein synthesis and degradation.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases, including infections and metabolic disorders.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of (3S)-3-(2-Phenylacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Phenylacetic acid: A simpler compound with a phenyl group attached to acetic acid.
Butanoic acid: A simple carboxylic acid with a four-carbon chain.
Amino acids: Compounds with an amino group and a carboxylic acid group, serving as building blocks for proteins.
Uniqueness: (3S)-3-(2-Phenylacetamido)butanoic acid is unique due to its specific structure, which combines the features of phenylacetic acid and butanoic acid with an amide linkage. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
65414-81-5 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
(3S)-3-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(7-12(15)16)13-11(14)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI 键 |
NJCZBRXQCIHMOM-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](CC(=O)O)NC(=O)CC1=CC=CC=C1 |
规范 SMILES |
CC(CC(=O)O)NC(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

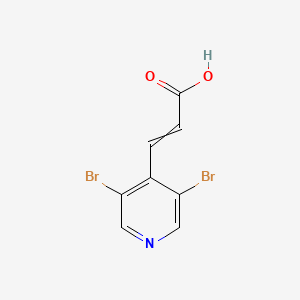


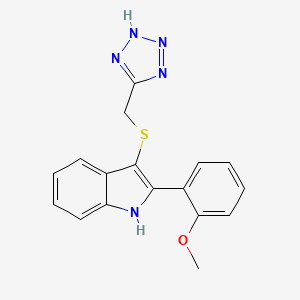
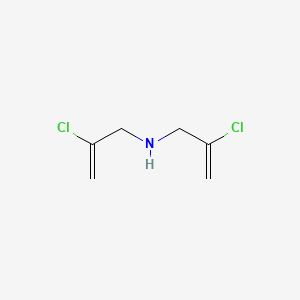
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
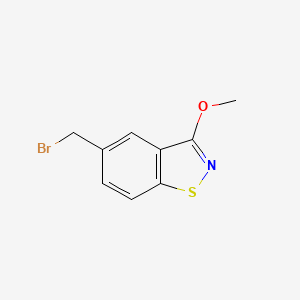
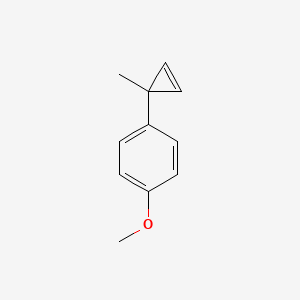

![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

